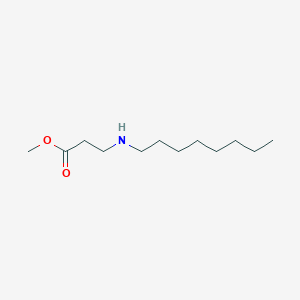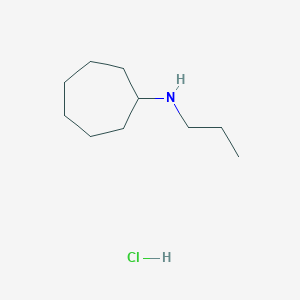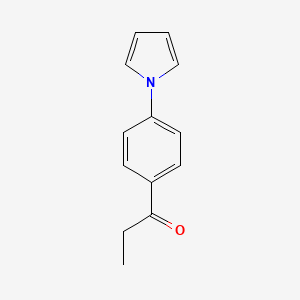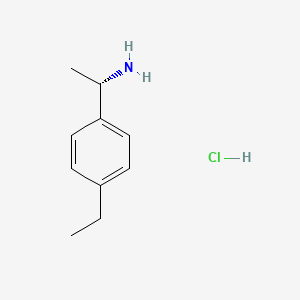
4-Bromo-1-ethoxy-2-(propan-2-yl)benzene
Vue d'ensemble
Description
“4-Bromo-1-ethoxy-2-(propan-2-yl)benzene” is a chemical compound with the molecular formula C11H15BrO. It is used as a reagent in the synthesis of various compounds .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom, an ethoxy group, and a propan-2-yl group attached to a benzene ring .Chemical Reactions Analysis
Reactions involving “this compound” likely involve electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . Free radical reactions may also be involved .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- A study by Wang Yong-jian (2010) explored the synthesis of novel compounds through reactions involving similar bromo-ethoxy benzene derivatives, focusing on their crystal structure and molecular conformation. This work highlights the utility of such compounds in understanding molecular arrangements and potential applications in designing materials with specific structural properties (Wang Yong-jian, 2010).
Organic Synthesis and Chemical Reactivity
- J. Volle and M. Schlosser (2002) discussed the preparation of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and related derivatives, demonstrating the role of bromo-ethoxy benzene compounds in facilitating the synthesis of functionally diverse benzene and pyridine derivatives. This research sheds light on the versatility of such compounds in organic synthesis, offering pathways to a wide range of chemical entities (J. Volle, M. Schlosser, 2002).
Medicinal Chemistry and Drug Design
- Tannaza Batool et al. (2014) developed a convenient method for synthesizing (prop-2-ynyloxy) benzene derivatives, highlighting the potential of such compounds in biological applications, including antibacterial and antiurease activities. Their findings indicate the significance of bromo-ethoxy benzene derivatives in the development of new therapeutic agents (Tannaza Batool et al., 2014).
Electrochemical Applications
- A. Esteves et al. (2007) reported on the selective radical cyclization of propargyl bromoethers, including compounds related to 4-bromo-1-ethoxy-2-(propan-2-yl)benzene, via electrogenerated nickel(I) complexes. This study underscores the utility of such compounds in synthetic chemistry, particularly in cyclization reactions that are relevant to pharmaceutical and material science fields (A. Esteves, E. Ferreira, M. J. Medeiros, 2007).
Mécanisme D'action
The mechanism of action for reactions involving “4-Bromo-1-ethoxy-2-(propan-2-yl)benzene” likely involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Propriétés
IUPAC Name |
4-bromo-1-ethoxy-2-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-4-13-11-6-5-9(12)7-10(11)8(2)3/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEKFDVEISZRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271275 | |
| Record name | 4-Bromo-1-ethoxy-2-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24591-35-3 | |
| Record name | 4-Bromo-1-ethoxy-2-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24591-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-ethoxy-2-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



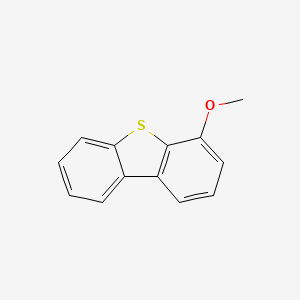
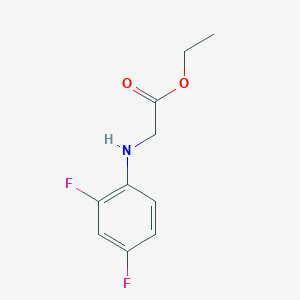
![4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B3118994.png)
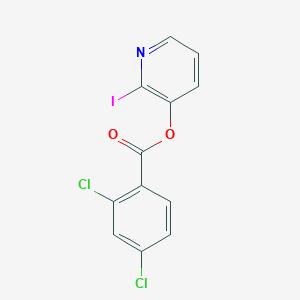
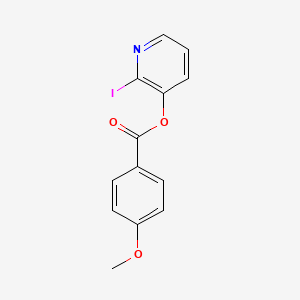
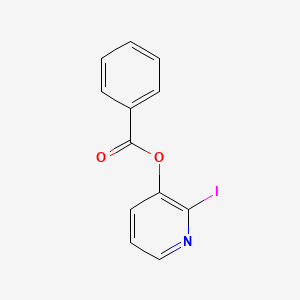
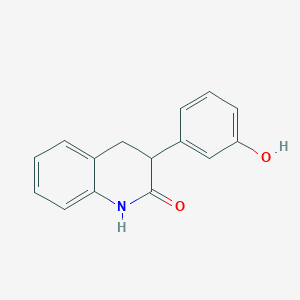
![Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B3119011.png)
